molecular formula C10H16ClF2NO2 B14771813 Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate hydrochloride

Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate hydrochloride

Cat. No.: B14771813
M. Wt: 255.69 g/mol
InChI Key: WDSYUIPUBIFMBR-UHFFFAOYSA-N
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Description

Ethyl (7S)-2,2-difluoro-6-azaspiro[34]octane-7-carboxylate;hydrochloride is a synthetic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (7S)-2,2-difluoro-6-azaspiro[34]octane-7-carboxylate;hydrochloride typically involves a multi-step process One common method starts with the preparation of the spirocyclic core, which can be achieved through a stereoselective cyclization reactionThe final step involves the esterification of the carboxylate group and the formation of the hydrochloride salt through reaction with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique mode of binding, which can modulate the activity of the target protein. This modulation can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effect .

Comparison with Similar Compounds

Ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate;hydrochloride can be compared to other spirocyclic compounds, such as:

The uniqueness of ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate;hydrochloride lies in its difluoro substitution, which can enhance its stability and biological activity compared to other spirocyclic compounds .

Properties

Molecular Formula

C10H16ClF2NO2

Molecular Weight

255.69 g/mol

IUPAC Name

ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate;hydrochloride

InChI

InChI=1S/C10H15F2NO2.ClH/c1-2-15-8(14)7-3-9(6-13-7)4-10(11,12)5-9;/h7,13H,2-6H2,1H3;1H

InChI Key

WDSYUIPUBIFMBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2(CC(C2)(F)F)CN1.Cl

Origin of Product

United States

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